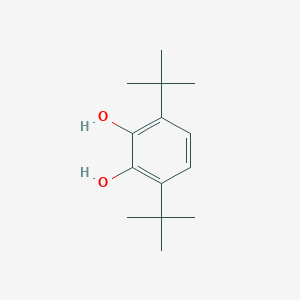

3,6-Di-tert-butyl-catechol

Description

3,6-Di-tert-butyl-catechol (3,6-DTBC) is a substituted catechol derivative featuring bulky tert-butyl groups at the 3 and 6 positions of the aromatic ring. This structural modification significantly enhances steric hindrance and electronic stability compared to unmodified catechol (1,2-benzenediol). 3,6-DTBC is widely employed in coordination chemistry due to its ability to stabilize metal complexes and prevent oligomerization, as demonstrated in heteroleptic nickel(II) complexes and bis(catecholato)silane systems . Its redox-active nature and solvatochromic properties also make it valuable in photochemical studies .

Propriétés

IUPAC Name |

3,6-ditert-butylbenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-13(2,3)9-7-8-10(14(4,5)6)12(16)11(9)15/h7-8,15-16H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJSNKPPMBBTUKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=C(C=C1)C(C)(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395381 | |

| Record name | 3,6-di-tert-butyl-catechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15512-06-8 | |

| Record name | 3,6-di-tert-butyl-catechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Conditions and Mechanism

Ershov’s protocol, adapted from literature procedures, involves the direct alkylation of catechol with isobutene under controlled conditions. The reaction is conducted in a thick-walled Schlenk ampulla to withstand pressure variations, with isobutene introduced as a liquid at low temperatures. The mechanism proceeds via electrophilic aromatic substitution , where the acidic hydroxyl groups of catechol activate the aromatic ring for alkylation. The steric bulk of isobutene directs substitution to the 3- and 6-positions, minimizing competing para-alkylation.

Key Parameters:

-

Temperature : -10°C to 0°C (to maintain isobutene in liquid phase).

-

Catalyst : No external catalyst required; inherent acidity of catechol suffices.

-

Reaction Time : 12–24 hours.

Yield and Challenges

Reported yields for this method range from 45–60% , with lower efficiencies attributed to pressure limitations in non-autoclave setups. Byproducts include mono-alkylated catechol and 2-tert-butyl isomers , necessitating chromatographic purification. Nuclear magnetic resonance (NMR) data confirm product identity:

-

¹H NMR (CDCl₃): δ 6.77 (s, 2H, aromatic CH), 5.36 (s, 2H, OH), 1.41 (s, 18H, C(CH₃)₃).

-

¹³C NMR : δ 143.3 (C-O), 134.3 (C-C(CH₃)₃), 117.6 (aromatic CH).

Acid-Catalyzed Alkylation with Isobutylene

Sulfuric Acid-Mediated Method

This industrial-scale approach employs isobutylene gas and 85% sulfuric acid as a catalyst. Catechol and isobutylene react in xylene at 80–100°C, with the acid promoting carbocation formation. The tert-butyl group selectively attaches to the 3- and 6-positions due to steric and electronic effects.

Process Overview:

-

Reagent Ratios : 1:2 molar ratio of catechol to isobutylene.

-

Catalyst Loading : 5–10 wt% H₂SO₄.

-

Reaction Time : 4–6 hours.

Yield and Limitations

Yields reach 70–75% , but the method faces challenges:

-

Corrosion from sulfuric acid necessitates specialized equipment.

-

Waste Generation : Neutralization produces sulfate salts, requiring wastewater treatment.

Methyl Tert-Butyl Ether (MTBE) Alkylation with NKC-99 Catalyst

Two-Step Catalytic Process

A patent-pending method uses MTBE as an alkylating agent and NKC-99 (a macroporous acidic resin) as a catalyst. The reaction occurs in two stages:

Advantages:

Experimental Data

Ion Exchange Resin Catalysis

Green Chemistry Approach

Cation-exchange resins (e.g., Amberlyst-15) offer an eco-friendly alternative to liquid acids. The reaction occurs in a solvent-free system at 90–120°C, with isobutylene gas bubbled through the mixture.

Performance Metrics:

Comparative Analysis of Methods

| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Ershov’s Protocol | None | -10–0 | 45–60 | 95–98 | Lab-scale |

| H₂SO₄ Catalysis | H₂SO₄ | 80–100 | 70–75 | 85–90 | Industrial |

| MTBE/NKC-99 | NKC-99 resin | 100–160 | 85–90 | >99 | Pilot-scale |

| Ion Exchange Resin | Amberlyst-15 | 90–120 | 65–70 | 92–95 | Medium-scale |

Optimization Strategies

Enhancing Regioselectivity

Analyse Des Réactions Chimiques

Types of Reactions: 3,6-Di-tert-butyl-catechol undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form 3,6-di-tert-butyl-o-benzoquinone. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced back to catechol derivatives under specific conditions.

Substitution: It can undergo electrophilic substitution reactions due to the presence of hydroxyl groups on the benzene ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts.

Major Products:

Oxidation: 3,6-di-tert-butyl-o-benzoquinone.

Reduction: Catechol derivatives.

Substitution: Various substituted catechol derivatives depending on the electrophile used.

Applications De Recherche Scientifique

a. Lewis Acidity Enhancement

Recent studies have demonstrated that bis(3,6-di-tert-butyl-catecholato)silane can significantly enhance Lewis acidity through oxidation processes. This property allows it to catalyze various chemical reactions effectively. For instance, the compound has been utilized in Friedel–Crafts reactions and carbonyl-olefin metathesis, showcasing its versatility as a catalyst in organic synthesis .

b. Oligomerization Prevention

DTBC has been shown to prevent oligomerization in transition metal complexes, which is crucial for maintaining the desired reactivity and selectivity in catalytic processes. This application is particularly relevant in the synthesis of titanium(IV) complexes where DTBC acts as a stabilizing ligand .

Antioxidant Properties

3,6-Di-tert-butyl-catechol is recognized for its antioxidant capabilities. It is employed as an antioxidant and stabilizer in various polymer formulations, particularly those involving styrene and butadiene. Its ability to scavenge free radicals helps prolong the shelf life of materials and enhances their thermal stability .

a. Air Quality Monitoring

DTBC has been utilized in environmental monitoring applications, particularly for detecting low concentrations of volatile organic compounds such as 1,3-butadiene in ambient air. Coconut shell charcoal coated with DTBC serves as an effective sorbent for these analyses .

a. Polymerization Inhibition

In polymer chemistry, DTBC is used as a polymerization inhibitor to prevent unwanted reactions during the production of synthetic materials. Its effectiveness in stabilizing reactive monomers makes it a valuable additive in the manufacture of various polymers .

b. Coatings and Adhesives

DTBC is also incorporated into coatings and adhesives to enhance their durability and resistance to oxidative degradation. This application is particularly significant in industries where longevity and performance are critical .

Case Study 1: Catalytic Activity in Organic Reactions

A study investigated the catalytic activity of bis(3,6-di-tert-butyl-catecholato)silane in organic transformations. The results indicated that this compound exhibited superior catalytic performance compared to other known catalysts under similar conditions, confirming its potential for industrial applications .

Case Study 2: Environmental Monitoring Techniques

Research utilizing DTBC-coated charcoal for air quality assessments demonstrated its effectiveness in capturing low concentrations of hazardous compounds from the atmosphere. This method provided reliable data for environmental studies aimed at understanding pollution levels .

Mécanisme D'action

The mechanism of action of 3,6-di-tert-butyl-catechol primarily involves its antioxidant properties. The compound can donate hydrogen atoms from its hydroxyl groups to neutralize free radicals, thereby preventing oxidative damage. The molecular targets include reactive oxygen species and other free radicals, and the pathways involved are those related to oxidative stress and antioxidant defense mechanisms.

Comparaison Avec Des Composés Similaires

Data Tables

*Calculated based on molecular formula C14H22O2.

Activité Biologique

3,6-Di-tert-butyl-catechol (DTBC) is a phenolic compound known for its significant biological activities, particularly its antioxidant properties. This article provides a comprehensive overview of the biological activity of DTBC, including its mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C14H22O2

- Molecular Weight : 222.33 g/mol

- Physical State : Solid at room temperature

- Storage Conditions : Recommended to be stored in a cool and dark place under inert gas.

Antioxidant Activity

DTBC exhibits potent antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. The compound acts by scavenging free radicals and inhibiting lipid peroxidation, thus protecting cellular components from oxidative damage.

- Radical Scavenging : DTBC can donate hydrogen atoms to free radicals, effectively neutralizing them. This is particularly important in preventing oxidative damage to lipids, proteins, and DNA.

- Inhibition of Lipid Peroxidation : Studies demonstrate that DTBC significantly reduces the formation of thiobarbituric acid reactive substances (TBARS), a marker of lipid peroxidation. In vitro experiments show a reduction of TBARS by up to 40% in the presence of DTBC compared to control samples .

Case Studies and Experimental Findings

-

In Vitro Studies : Research has shown that DTBC exhibits a concentration-dependent antioxidant effect in various cell lines. For instance, in MCF-7 (breast cancer) and A-549 (lung cancer) cell lines, DTBC demonstrated an IC50 value indicative of its antiproliferative activity .

Cell Line IC50 (µM) Observations MCF-7 25 Significant reduction in cell viability A-549 30 Induction of apoptosis observed -

Animal Studies : In studies involving F344/N rats and B6C3F1 mice, DTBC was administered at varying concentrations (0 to 50,000 ppm). Results indicated that while lower doses were well-tolerated, higher doses led to significant decreases in body weight and changes in organ weights, particularly the thymus .

Dose (ppm) Body Weight Change (%) Organ Weight Change (%) 0 0 Baseline 12,500 -5 Thymus -10% 25,000 -15 Thymus -20%

Toxicological Profile

While DTBC exhibits beneficial antioxidant properties, it also has potential toxic effects at high concentrations:

- Tumor Promotion : Studies indicate that DTBC may have tumor-promoting effects in certain contexts. For example, when administered alongside N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), rats developed hyperplasia and tumors in the forestomach .

- Acute Toxicity : The LD50 values for DTBC suggest moderate toxicity levels:

Q & A

Q. How do steric effects from the tert-butyl groups influence the compound’s reactivity in free-radical scavenging?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.